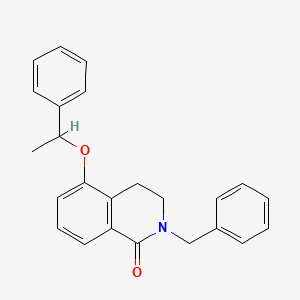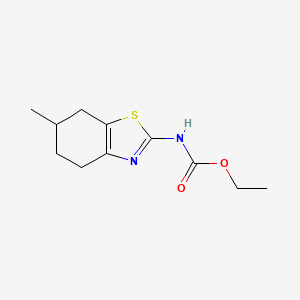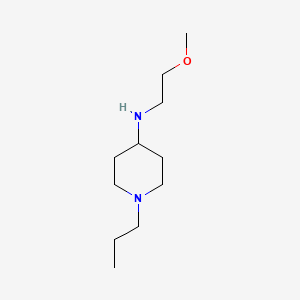![molecular formula C44H32OP2 B2997571 [1-(2-Diphenylphosphorylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane CAS No. 204862-91-9](/img/structure/B2997571.png)
[1-(2-Diphenylphosphorylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(2-Diphenylphosphorylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane” is a compound with the CAS Number: 685138-48-1 and a molecular weight of 855.1 . It is also known as Chlorogold, [1- (2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, fluorescent conjugated polymers based on a new AIE building block, di (naphthalen-2-yl)-1,2-diphenylethene, have been synthesized and characterized .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C44H32AuClP2 . Further structural analysis would require more specific data such as NMR or crystallography results.Physical And Chemical Properties Analysis
This compound is a solid at room temperature and is stored in an inert atmosphere .Aplicaciones Científicas De Investigación
Electron-Transfer Reduction and Oxidative Coupling
Naphthalene derivatives exhibit unique electron-transfer reduction behavior, which can be exploited in the synthesis of complex organic compounds. For instance, naphthalene-1,8-diylbis(diphenylmethylium) has been shown to facilitate the oxidative coupling of N,N-dialkylanilines, leading to the synthesis of benzidines with significant yields. This process showcases the potential of such compounds in synthetic organic chemistry, particularly in the preparation of organic materials with specific electronic properties (Saitoh, Yoshida, & Ichikawa, 2006).
Phosphenium Formation and Structural Motifs
Research has delved into the structural and reactivity aspects of naphthalene-based phosphorus compounds. The peri-geometry of a rigid naphthalene-1,8-diyl backbone has been studied for its effect in phosphenium formation reactions, leading to the clean formation of triphosphenium iodide from 1,8-bis(diphenylphosphino) naphthalene. This indicates the role of such compounds in developing new phosphorus-containing materials with unique bonding patterns and electronic properties (Kilian, Slawin, & Woollins, 2006).
Catalysis and Enantioselective Reactions
Cationic rhodium complexes of 2-phenylquinazolin-4-yl-2-(diphenylphosphino)naphthalene have been utilized as catalysts for the hydroboration of olefins, demonstrating high yields, regioselectivities, and enantiomer excesses. This highlights the potential of naphthalene-based phosphine ligands in asymmetric catalysis, providing a pathway to synthesize optically active compounds efficiently (McCarthy, Hooper, & Guiry, 2000).
Influence on Excited State Energy Levels
The molecular configuration and density of functional substituents in naphthalene derivatives, such as 1,8-bis(diphenylphosphoryl)naphthalene (NAPO), have been studied for their impact on excited energy levels. These findings are crucial for the design of materials for optoelectronic applications, where the manipulation of excited state properties is essential for achieving desired performance characteristics (Xu et al., 2012).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[1-(2-diphenylphosphorylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32OP2/c45-47(37-23-9-3-10-24-37,38-25-11-4-12-26-38)42-32-30-34-18-14-16-28-40(34)44(42)43-39-27-15-13-17-33(39)29-31-41(43)46(35-19-5-1-6-20-35)36-21-7-2-8-22-36/h1-32H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXXETUGBNOVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32OP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Diphenylphosphorylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

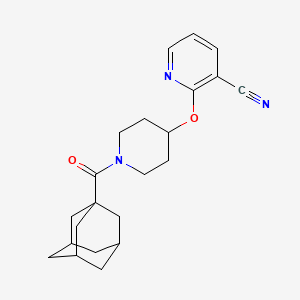
![Ethyl 6-acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2997490.png)
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2997493.png)

![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2997496.png)
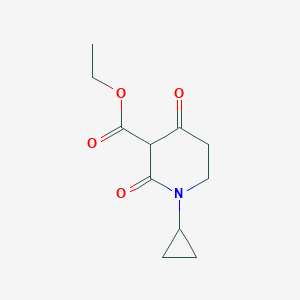

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2997499.png)

![1-phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide](/img/structure/B2997502.png)
![3-methoxy-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2997503.png)
